3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14979809
InChI: InChI=1S/C24H26N2O4/c1-16(2)15-29-19-4-5-20-17(3)21(24(28)30-22(20)14-19)6-7-23(27)26-13-10-18-8-11-25-12-9-18/h4-5,8-9,11-12,14H,1,6-7,10,13,15H2,2-3H3,(H,26,27)
SMILES:
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol

3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide

CAS No.:

Cat. No.: VC14979809

Molecular Formula: C24H26N2O4

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide -

Specification

Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
IUPAC Name 3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2-pyridin-4-ylethyl)propanamide
Standard InChI InChI=1S/C24H26N2O4/c1-16(2)15-29-19-4-5-20-17(3)21(24(28)30-22(20)14-19)6-7-23(27)26-13-10-18-8-11-25-12-9-18/h4-5,8-9,11-12,14H,1,6-7,10,13,15H2,2-3H3,(H,26,27)
Standard InChI Key CEACIMKRXSMJBA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCCC3=CC=NC=C3

Introduction

The compound 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide is a complex organic molecule featuring a chromenone core, which is a common structure in coumarin derivatives. This compound includes an amide functional group and a pyridine derivative, contributing to its structural complexity and potential biological activity. The chromenone scaffold is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Synthesis and Chemical Reactivity

The synthesis of 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide typically involves multi-step organic reactions. The compound's reactivity is influenced by its functional groups:

  • Amide Bond: Susceptible to hydrolysis under acidic or basic conditions.

  • Chromenone Structure: Can undergo electrophilic aromatic substitution reactions.

  • Pyridine Ring: May facilitate coordination with metal ions.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds similar to 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide exhibit significant biological activities, including:

  • Anti-inflammatory Properties: Potential for modulating inflammatory pathways.

  • Antioxidant Properties: Ability to neutralize free radicals.

  • Anticancer Properties: Potential for inhibiting cancer cell growth.

These properties make the compound a candidate for various therapeutic applications, particularly in the fields of oncology and inflammatory diseases.

Interaction Studies and Future Directions

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of investigation include:

  • Enzyme Inhibition: Potential for inhibiting specific enzymes involved in disease pathways.

  • Cellular Models: Evaluation of efficacy in various cell lines to assess therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Further modifications to enhance biological activity and specificity.

Given the complexity and potential of 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide, continued research is warranted to fully explore its therapeutic applications and optimize its structure for improved efficacy.

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